{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid
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Description
“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .Scientific Research Applications
Chemical Rearrangements and Synthesis Methods
Research shows that quinoxalin-2(1H)-one, related to {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, undergoes chemical transformations in the presence of ethyl acetoacetate, leading to new compounds like benzimidazoles and pyrroles. This demonstrates the compound's utility in creating a variety of chemical structures (Mamedov et al., 2011).
Another study explores quinoxalin-2(1H)-ones in oxidative dehydrobromination reactions, showing their potential in synthesizing quinoxalyl aryl ketones, which are valuable in various chemical processes (Gorbunova & Mamedov, 2006).
The synthesis of quinoxaline derivatives, including {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, is significant for producing aldose reductase inhibitors. These inhibitors are effective in treating diabetes and its complications, showcasing the compound's relevance in medicinal chemistry (Yang et al., 2012).
Applications in Biochemistry and Molecular Biology
In biochemistry, derivatives of quinoxalines, like {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, are employed as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating their potential as antiviral agents (Kessl et al., 2012).
Another study highlights the use of quinoxaline derivatives in promoting rhizogenesis in plants. This application is crucial in plant biotechnology and agriculture, indicating a broad scope of use for these compounds (Zavhorodnii et al., 2022).
Material Science and Sensor Development
- Quinoxaline-based compounds are also instrumental in developing fluorescence sensors for acids and metal ions. This application in material science indicates their importance in analytical chemistry and environmental monitoring (Maiti et al., 2009).
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOFYLEZDIRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327360 |
Source
|
Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid | |
CAS RN |
931357-85-6 |
Source
|
Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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